molecular formula C17H12N2O2S B2793843 (Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-3-(4-methoxyphenyl)acrylonitrile CAS No. 476278-28-1

(Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-3-(4-methoxyphenyl)acrylonitrile

Cat. No. B2793843
M. Wt: 308.36
InChI Key: CVMQZUFREFUKOC-GHRIWEEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-3-(4-methoxyphenyl)acrylonitrile, also known as BTA-EG6, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. BTA-EG6 is a derivative of benzo[d]thiazole, which is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. BTA-EG6 has been shown to have promising results in various scientific research applications, including cancer treatment and neurodegenerative disease therapy.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-3-(4-methoxyphenyl)acrylonitrile involves the condensation of 2-aminothiophenol with 4-methoxybenzaldehyde to form 2-(4-methoxybenzylideneamino)thiophenol, which is then reacted with malononitrile to form (Z)-2-(benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)acrylonitrile. The final step involves the hydroxylation of the acrylonitrile group to form the desired compound.

Starting Materials
2-aminothiophenol, 4-methoxybenzaldehyde, malononitrile

Reaction
Step 1: Condensation of 2-aminothiophenol with 4-methoxybenzaldehyde in ethanol to form 2-(4-methoxybenzylideneamino)thiophenol., Step 2: Reaction of 2-(4-methoxybenzylideneamino)thiophenol with malononitrile in ethanol to form (Z)-2-(benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)acrylonitrile., Step 3: Hydroxylation of the acrylonitrile group in (Z)-2-(benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)acrylonitrile using sodium hydroxide and hydrogen peroxide to form (Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-3-(4-methoxyphenyl)acrylonitrile.

Mechanism Of Action

(Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-3-(4-methoxyphenyl)acrylonitrile acts as an inhibitor of specific signaling pathways that are involved in cancer cell growth and proliferation. Specifically, (Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-3-(4-methoxyphenyl)acrylonitrile inhibits the activity of the protein kinase CK2, which is overexpressed in many types of cancer cells. In neurodegenerative disease therapy, (Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-3-(4-methoxyphenyl)acrylonitrile reduces oxidative stress and inflammation in the brain by activating the Nrf2-ARE signaling pathway.

Biochemical And Physiological Effects

(Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-3-(4-methoxyphenyl)acrylonitrile has been shown to have a range of biochemical and physiological effects in various scientific research applications. In cancer treatment, (Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-3-(4-methoxyphenyl)acrylonitrile inhibits cancer cell growth and proliferation by inducing apoptosis and cell cycle arrest. In neurodegenerative disease therapy, (Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-3-(4-methoxyphenyl)acrylonitrile reduces oxidative stress and inflammation in the brain, which can help to prevent or slow the progression of diseases such as Alzheimer's and Parkinson's.

Advantages And Limitations For Lab Experiments

One of the major advantages of (Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-3-(4-methoxyphenyl)acrylonitrile is its specificity for CK2, which makes it a promising candidate for cancer treatment. Additionally, (Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-3-(4-methoxyphenyl)acrylonitrile has been shown to have low toxicity in animal models, which is important for its potential use in humans. However, one limitation of (Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-3-(4-methoxyphenyl)acrylonitrile is its relatively low solubility in water, which can make it difficult to work with in lab experiments.

Future Directions

There are several potential future directions for research on (Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-3-(4-methoxyphenyl)acrylonitrile. One area of interest is the development of more efficient synthesis methods for (Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-3-(4-methoxyphenyl)acrylonitrile, which could help to improve its yield and purity. Another area of interest is the optimization of (Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-3-(4-methoxyphenyl)acrylonitrile for use in specific types of cancer or neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanisms of action of (Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-3-(4-methoxyphenyl)acrylonitrile and to identify any potential side effects or limitations of its use in humans.

Scientific Research Applications

(Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-3-(4-methoxyphenyl)acrylonitrile has been extensively studied for its potential therapeutic applications in cancer treatment and neurodegenerative disease therapy. In cancer treatment, (Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-3-(4-methoxyphenyl)acrylonitrile has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. In neurodegenerative disease therapy, (Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-3-(4-methoxyphenyl)acrylonitrile has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

(Z)-2-(1,3-benzothiazol-2-yl)-3-hydroxy-3-(4-methoxyphenyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O2S/c1-21-12-8-6-11(7-9-12)16(20)13(10-18)17-19-14-4-2-3-5-15(14)22-17/h2-9,20H,1H3/b16-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDHTWUOFBZNSHJ-SSZFMOIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=C(C#N)C2=NC3=CC=CC=C3S2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C(=C(\C#N)/C2=NC3=CC=CC=C3S2)/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-3-(4-methoxyphenyl)acrylonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.